molecular formula C18H21N3O B2618502 N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide CAS No. 2034232-80-7

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

Cat. No.: B2618502
CAS No.: 2034232-80-7
M. Wt: 295.386
InChI Key: HSTKKEQFVHEPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide: is a chemical compound used in scientific research. It exhibits unique properties that enable diverse applications, from drug development to molecular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridine intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide is widely used in scientific research due to its unique properties. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in biochemical assays and molecular biology research.

    Medicine: Investigated for its potential therapeutic benefits in drug development.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide involves its interaction with molecular targets and pathways. The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide can be compared with other similar compounds, such as:

  • N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
  • N-[(4-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide

These compounds share structural similarities but differ in their specific properties and applications

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-21(2)17-5-3-4-15(9-17)18(22)20-11-13-8-16(12-19-10-13)14-6-7-14/h3-5,8-10,12,14H,6-7,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTKKEQFVHEPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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